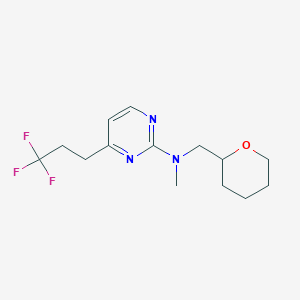![molecular formula C17H20N2O3S B5374711 4-[(6-methylpyridin-3-yl)oxy]-1-(3-thienylmethyl)piperidine-4-carboxylic acid](/img/structure/B5374711.png)
4-[(6-methylpyridin-3-yl)oxy]-1-(3-thienylmethyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(6-methylpyridin-3-yl)oxy]-1-(3-thienylmethyl)piperidine-4-carboxylic acid is a chemical compound that has drawn attention in the scientific community due to its potential applications in various fields. The compound is a piperidine derivative that has shown promising results in scientific research.
作用機序
The mechanism of action of 4-[(6-methylpyridin-3-yl)oxy]-1-(3-thienylmethyl)piperidine-4-carboxylic acid is not fully understood. However, it has been suggested that the compound may exert its effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its biological effects.
Biochemical and Physiological Effects:
The compound has shown various biochemical and physiological effects in pre-clinical studies. It has been shown to reduce inflammation, inhibit tumor growth, and exert anti-microbial effects. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. The compound has shown minimal toxicity in pre-clinical studies, which makes it a promising candidate for further research.
実験室実験の利点と制限
The compound has several advantages for lab experiments. It is relatively easy to synthesize, and it has shown high purity and high yield. The compound has also shown minimal toxicity, which makes it a safe candidate for further research. However, there are also limitations to using this compound in lab experiments. The mechanism of action is not fully understood, which makes it difficult to design experiments to explore its effects. The compound is also relatively new, and further research is needed to explore its potential applications.
将来の方向性
There are several future directions for research on 4-[(6-methylpyridin-3-yl)oxy]-1-(3-thienylmethyl)piperidine-4-carboxylic acid. One possible direction is to explore its potential applications in clinical settings. The compound has shown promising results in pre-clinical studies, and further research is needed to determine its safety and efficacy in humans. Another direction is to explore the mechanism of action of the compound. Understanding how the compound exerts its effects may lead to the development of more effective treatments for various diseases. Finally, further research is needed to explore the potential applications of this compound in other fields, such as agriculture and biotechnology.
合成法
The synthesis of 4-[(6-methylpyridin-3-yl)oxy]-1-(3-thienylmethyl)piperidine-4-carboxylic acid involves the reaction of 3-thiophenemethylamine with 4-bromobutyric acid to form the intermediate compound, which is then reacted with 6-methyl-3-pyridinol to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
The compound has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. The compound has shown promising results in pre-clinical studies, and further research is needed to explore its potential applications in clinical settings.
特性
IUPAC Name |
4-(6-methylpyridin-3-yl)oxy-1-(thiophen-3-ylmethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-2-3-15(10-18-13)22-17(16(20)21)5-7-19(8-6-17)11-14-4-9-23-12-14/h2-4,9-10,12H,5-8,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKURQDGJMWWGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2(CCN(CC2)CC3=CSC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-(cyclopropylcarbonyl)-N-[(3-methylpyridin-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5374638.png)
![5-(4-fluorophenyl)-1-methyl-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5374657.png)
![N-[2-(isobutyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B5374670.png)
![4-{4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}morpholine](/img/structure/B5374676.png)

![N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5374689.png)

![2-{[1-(2,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B5374716.png)
![{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5374718.png)
![3-[(4-ethyl-1-piperazinyl)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5374725.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B5374733.png)
![7-(3-chlorophenyl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5374736.png)
![8-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5374739.png)